molecular formula C15H13BrN2O4 B2580589 5-bromo-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)furan-2-carboxamide CAS No. 922127-84-2

5-bromo-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)furan-2-carboxamide

Cat. No.: B2580589
CAS No.: 922127-84-2
M. Wt: 365.183
InChI Key: GWQLPGZTNZCLCZ-UHFFFAOYSA-N
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Description

5-bromo-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)furan-2-carboxamide is a complex organic compound that features a bromine atom, a furan ring, and a benzoxazepine moiety

Preparation Methods

The synthesis of 5-bromo-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)furan-2-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the benzoxazepine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the bromine atom: Bromination can be performed using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent.

    Attachment of the furan ring: This step involves coupling reactions, such as Suzuki-Miyaura coupling, using palladium catalysts.

    Formation of the carboxamide group: This can be achieved through amidation reactions using carboxylic acids and amines under dehydrating conditions.

Industrial production methods may involve optimizing these steps for higher yields and purity, often using continuous flow reactors and automated systems.

Chemical Reactions Analysis

5-bromo-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)furan-2-carboxamide can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of carbonyl groups.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under suitable conditions, forming new derivatives.

    Coupling Reactions: The furan ring can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Scientific Research Applications

5-bromo-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)furan-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological disorders and cancer.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.

    Biological Studies: Researchers investigate its biological activity, including its potential as an enzyme inhibitor or receptor modulator.

    Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar compounds to 5-bromo-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)furan-2-carboxamide include:

    5-bromo-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)thiophene-2-carboxamide: This compound features a thiophene ring instead of a furan ring.

    5-chloro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)furan-2-carboxamide: This compound has a chlorine atom instead of a bromine atom.

    5-bromo-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)pyrrole-2-carboxamide: This compound contains a pyrrole ring instead of a furan ring.

The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties.

Properties

IUPAC Name

5-bromo-N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN2O4/c1-18-6-7-21-11-3-2-9(8-10(11)15(18)20)17-14(19)12-4-5-13(16)22-12/h2-5,8H,6-7H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWQLPGZTNZCLCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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